N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H15N3S·2HCl It is a derivative of thiazole and piperidine, which are both important scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit anti-inflammatory activities .
Mode of Action
Based on the anti-inflammatory activities of similar compounds, it can be inferred that this compound may interact with specific enzymes or receptors involved in the inflammatory response .
Biochemical Pathways
Given the anti-inflammatory activities of similar compounds, it can be inferred that this compound may affect pathways related to inflammation .
Result of Action
Based on the anti-inflammatory activities of similar compounds, it can be inferred that this compound may help reduce inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes and proteins, including protein kinase B (PKB or Akt), which is a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction with PKB involves binding to its active site, thereby inhibiting its activity and affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules such as transcription factors and metabolic enzymes, influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular responses to external stimuli. The compound also impacts metabolic pathways by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PKB, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to decreased phosphorylation of substrates involved in cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes. These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activities and alterations in gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular function can be observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects. Animal studies have provided valuable insights into the compound’s pharmacokinetics and pharmacodynamics, guiding its potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound modulates the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization. These metabolic effects are critical for understanding the compound’s impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular distribution of the compound influences its ability to modulate cellular processes and highlights its potential as a targeted therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is unique due to its specific combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZAZJGDPPUYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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